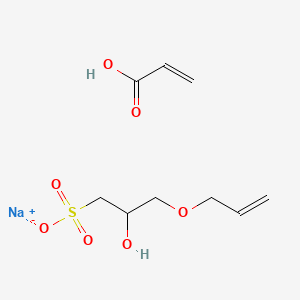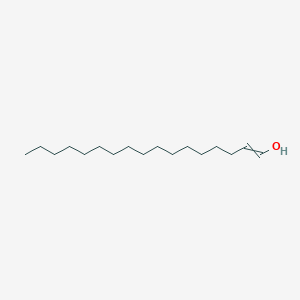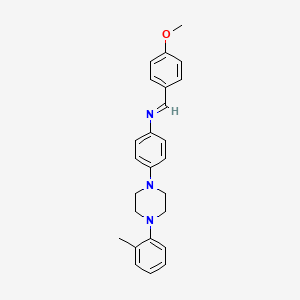
N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine is a complex organic compound that features a combination of aromatic rings and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine typically involves the condensation of 4-methoxybenzaldehyde with 4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the yield and minimize by-products. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-((4-Methoxyphenyl)methylene)-4-(4-(2-chlorophenyl)-1-piperazinyl)benzenamine
- N-((4-Methoxyphenyl)methylene)-4-(4-(2-fluorophenyl)-1-piperazinyl)benzenamine
Uniqueness
N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
78932-96-4 |
|---|---|
Molecular Formula |
C25H27N3O |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-[4-(2-methylphenyl)piperazin-1-yl]phenyl]methanimine |
InChI |
InChI=1S/C25H27N3O/c1-20-5-3-4-6-25(20)28-17-15-27(16-18-28)23-11-9-22(10-12-23)26-19-21-7-13-24(29-2)14-8-21/h3-14,19H,15-18H2,1-2H3 |
InChI Key |
GQFFKJONQORLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


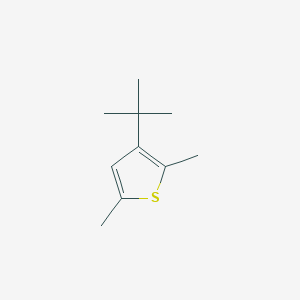
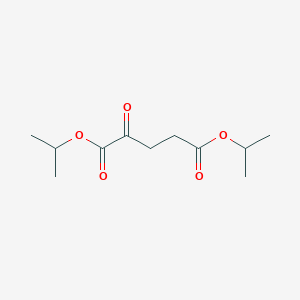
![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
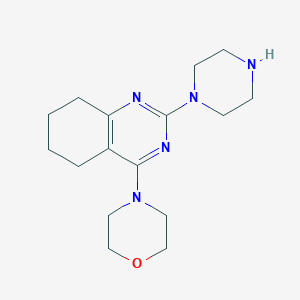
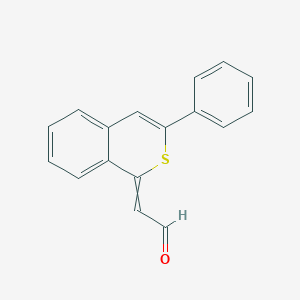
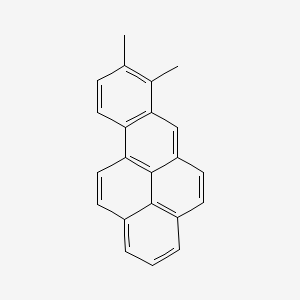
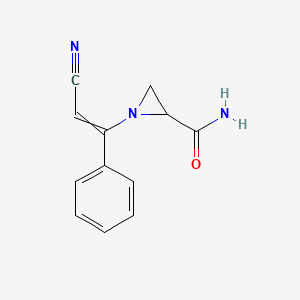
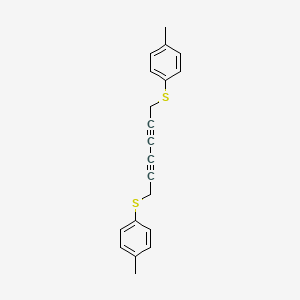
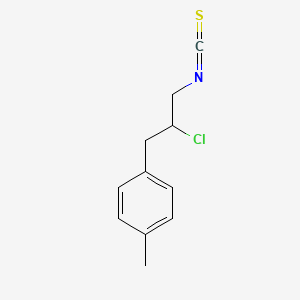
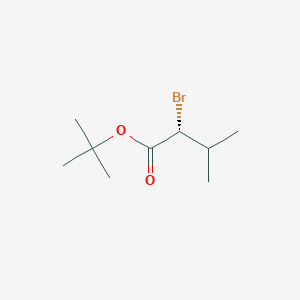

![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
